molecular formula C17H11F3N4O3 B2723226 7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 2034234-70-1

7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

Cat. No. B2723226
CAS RN: 2034234-70-1
M. Wt: 376.295
InChI Key: NJSCMSIHVKFZBC-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry and have been reported to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . It also contains a trifluoromethyl group and a methoxy group attached to the pyrimidine ring .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction has been used in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the presence of the trifluoromethyl group is likely to increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been reported to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O3/c1-26-11-4-2-3-9-5-12(27-15(9)11)16(25)22-10-7-21-14-6-13(17(18,19)20)23-24(14)8-10/h2-8H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSCMSIHVKFZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

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